1,4-Dioxane-d8
Overview
Description
1,4-Dioxane-d8: is a deuterated derivative of 1,4-dioxane, where all hydrogen atoms are replaced with deuterium atoms. It has an isotopic purity of 99 atom percent deuterium. This compound is primarily used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its high purity and stability .
Mechanism of Action
Target of Action
1,4-Dioxane-d8 is a deuterated derivative of 1,4-dioxane . The primary targets of this compound are the molecules and structures it interacts with during these analyses.
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets in NMR analyses. It is used as a surrogate standard during the activated carbon SPE (solid-phase extraction) and GC-MS-SIM (gas chromatography-mass spectrometry in selected ion monitoring mode) quantification of 1,4-dioxane in drinking water .
Pharmacokinetics
Its properties as a solvent, including its density, boiling point, and melting point, can affect its distribution and elimination in these settings .
Result of Action
The primary result of the action of this compound is to provide a standard for comparison in NMR analyses and other tests. This allows for more accurate and reliable results in these tests .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its effectiveness as a solvent can be affected by temperature and other physical conditions. Additionally, it should be stored and used under conditions that prevent its degradation or contamination .
Biochemical Analysis
Biochemical Properties
1,4-Dioxane-d8 is used as a surrogate standard during the activated carbon SPE (solid-phase extraction) and GC-MS-SIM (gas chromatography-mass spectrometry in selected ion monitoring mode) quantification of 1,4-dioxane in drinking water . The use of this compound for isotope dilution yields a “recovery corrected” final result that can compensate for the analyte’s poor recovery characteristics at low levels as well as potential matrix interferences .
Molecular Mechanism
It is known to be used in isotope dilution to compensate for poor recovery characteristics and potential matrix interferences
Temporal Effects in Laboratory Settings
This compound is used in laboratory settings for its isotopic purity and its role in isotope dilution
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dioxane-d8 is synthesized by the deuteration of 1,4-dioxane. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) in the presence of a catalyst. The reaction is typically carried out under reflux conditions to ensure complete deuteration .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to achieve high isotopic purity. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dioxane-d8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dioxane peroxides, which are often unstable and explosive.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo substitution reactions where one or more deuterium atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used under controlled conditions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Dioxane peroxides.
Reduction: Deuterated alcohols or ethers.
Substitution: Deuterated derivatives with different functional groups.
Scientific Research Applications
1,4-Dioxane-d8 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a solvent in NMR spectroscopy to study the structure and dynamics of organic compounds.
Biology: It is employed in the study of biological macromolecules and their interactions.
Medicine: It is used in the development of deuterated drugs, which have improved pharmacokinetic properties.
Industry: It is used in the production of high-purity chemicals and materials
Comparison with Similar Compounds
1,4-Dioxane: The non-deuterated form, used as a solvent and stabilizer.
Tetrahydrofuran-d8: Another deuterated solvent used in NMR spectroscopy.
N,N-Dimethylformamide-d7: A deuterated solvent with similar applications in NMR
Uniqueness: 1,4-Dioxane-d8 is unique due to its high isotopic purity and stability, making it an ideal solvent for NMR spectroscopy. Its deuterated nature reduces background signals in NMR, providing clearer and more accurate results .
Properties
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-1,4-dioxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-6-4-3-5-1/h1-4H2/i1D2,2D2,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHBNJHYFVUHQT-SVYQBANQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(C(O1)([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938800 | |
Record name | (~2~H_8_)-1,4-Dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10938800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17647-74-4 | |
Record name | 1,4-Dioxane-d8 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17647-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dioxane-(2LH8) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017647744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (~2~H_8_)-1,4-Dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10938800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dioxane-[2LH8] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.828 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 1,4-dioxane-d8 in the context of the provided research?
A1: this compound primarily serves as a solvent in nuclear magnetic resonance (NMR) spectroscopy [, , ]. Its deuterated nature minimizes interference from solvent signals, allowing researchers to focus on the compound of interest.
Q2: Can you elaborate on the significance of using this compound in studying conformational changes?
A2: [] utilized this compound to investigate the conformational equilibrium of Cyclotriveratrylene (CTV) oxime. The choice of solvent significantly influenced the equilibrium, highlighting the importance of considering solvent effects in conformational analyses.
Q3: How does this compound contribute to studying hydrogen bonding interactions?
A3: A study [] employed this compound as a deuterium-substituted polar solvent to investigate hydrogen bonding of methanol. Using a non-protic solvent like this compound helps isolate and study the hydrogen bonding interactions of the solute without interference from the solvent.
Q4: Has this compound been used to investigate molecular dynamics?
A4: Yes, [, ] used this compound to study local chain dynamics in polymers using 13C NMR relaxation techniques and to understand neutron scattering in liquids, respectively.
Q5: What spectroscopic techniques commonly employ this compound?
A5: Besides NMR, this compound finds application in resonance-enhanced multiphoton ionization (REMPI) spectroscopy [] to study electronic transitions in molecules.
Q6: Are there studies focusing on the vibrational spectra of compounds complexed with this compound?
A6: Yes, research [] investigated the vibrational spectra of mercuric halide complexes with this compound using infrared and Raman spectroscopy. This study provided insights into the intermolecular forces within these complexes.
Q7: How does this compound contribute to understanding 1,4-dioxane contamination?
A7: this compound is frequently employed as an internal standard in analytical methods for quantifying 1,4-dioxane in environmental and food samples [, , , ]. Its use allows for accurate quantification of 1,4-dioxane, a potential carcinogen.
Q8: How does this compound aid in understanding biodegradation pathways?
A8: [] utilized this compound to track the degradation pathway of 1,4-dioxane by a fungus, leading to a better understanding of the biodegradation process.
Q9: Is there evidence of this compound being used to investigate photochemical reactions?
A9: Yes, [] used this compound as a solvent to investigate a photo-CIDNP (Chemically Induced Dynamic Nuclear Polarization) effect in cyclohexanone, demonstrating its applicability in photochemical studies.
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